4-Bromo-2-chloro-6-methoxypyridine

Catalog No.
S814034
CAS No.
1196152-02-9
M.F
C6H5BrClNO
M. Wt
222.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloro-6-methoxypyridine

CAS Number

1196152-02-9

Product Name

4-Bromo-2-chloro-6-methoxypyridine

IUPAC Name

4-bromo-2-chloro-6-methoxypyridine

Molecular Formula

C6H5BrClNO

Molecular Weight

222.47 g/mol

InChI

InChI=1S/C6H5BrClNO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3

InChI Key

YLNPSMOZSNHBDO-UHFFFAOYSA-N

SMILES

COC1=NC(=CC(=C1)Br)Cl

Canonical SMILES

COC1=NC(=CC(=C1)Br)Cl

4-Bromo-2-chloro-6-methoxypyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with bromine, chlorine, and methoxy groups. Its molecular formula is C6H5BrClNOC_6H_5BrClNO, and it has a molecular weight of 222.47 g/mol. The compound is notable for its unique arrangement of substituents, which contributes to its chemical reactivity and biological activity. It is primarily utilized in organic synthesis and pharmaceutical research due to its diverse functional properties.

  • Binding to specific targets: The functional groups on the molecule could allow it to interact with specific biological molecules or materials.
  • Modulating biological processes: Depending on its binding targets, the compound could potentially influence cellular functions or pathways.
  • Potential toxicity: Halogenated pyridines can exhibit varying degrees of toxicity depending on the specific structure.
  • Skin and eye irritant: Halogenated compounds can be irritating to the skin and eyes upon contact.
  • Suspected respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.
  • Intermediate for Pyridine Derivatives

    The presence of a bromine, chlorine, and methoxy group on the pyridine ring suggests 4-Bromo-2-chloro-6-methoxypyridine could be a useful intermediate for the synthesis of more complex pyridine derivatives. Pyridine derivatives are a vast class of compounds with diverse applications in medicinal chemistry, materials science, and agriculture []. By selectively replacing the halogen or methoxy groups, researchers could potentially create new functionalized pyridines with desired properties.

  • Bioisostere Replacement

    4-Bromo-2-chloro-6-methoxypyridine might also be explored as a bioisostere. Bioisosteres are molecules with similar shapes and functionalities to existing biologically active compounds. By incorporating 4-Bromo-2-chloro-6-methoxypyridine into a known bioactive molecule, researchers could potentially create new analogues with improved properties, such as increased potency or better metabolic stability.

, including:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles through nucleophilic substitution mechanisms, such as the S_NAr (nucleophilic aromatic substitution) reaction. This allows for the introduction of different functional groups into the molecule.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. This includes the conversion of the methoxy group to other functional groups.
  • Coupling Reactions: It can participate in coupling reactions to form more complex molecular structures, often used in the synthesis of pharmaceuticals and agrochemicals.

4-Bromo-2-chloro-6-methoxypyridine exhibits significant biological activity, making it a subject of interest in medicinal chemistry. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . Additionally, its structural features suggest potential anti-inflammatory and antimicrobial properties, although further studies are required to fully elucidate these effects.

The synthesis of 4-Bromo-2-chloro-6-methoxypyridine typically involves multi-step processes:

  • Starting Material Preparation: The synthesis often begins with commercially available pyridine derivatives.
  • Halogenation: The introduction of bromine and chlorine can be achieved through halogenation reactions using reagents such as bromine or phosphorus pentachloride.
  • Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate .
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity for further applications.

4-Bromo-2-chloro-6-methoxypyridine finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to undergo further functionalization.
  • Agricultural Chemicals: The compound is explored for use in developing agrochemicals, particularly pesticides and herbicides.
  • Material Science: It may be utilized in the development of novel materials with specific electronic or optical properties.

Studies on the interactions of 4-Bromo-2-chloro-6-methoxypyridine with biological systems have shown that it can influence enzymatic activity and metabolic pathways. Its role as a CYP1A2 inhibitor suggests that it could affect the metabolism of co-administered drugs, leading to altered pharmacokinetics. Understanding these interactions is essential for assessing its safety profile in therapeutic applications .

Several compounds share structural similarities with 4-Bromo-2-chloro-6-methoxypyridine. Here are some notable examples:

Compound NameSimilarityKey Features
4-Bromo-2-chloro-5-methoxypyridine0.76Different position of methoxy group
5-Bromo-2-chloro-4-methoxypyridine0.74Variation in halogen positions
2-Chloro-4-methoxypyridine0.73Lacks bromine substitution
5-Bromo-2-chloro-4-ethoxypyridine0.68Ethoxy instead of methoxy
3-Bromo-2-chloro-6-methoxypyridine0.79Different bromine position

These compounds are unique due to their specific substituent arrangements, which influence their reactivity and biological properties differently compared to 4-Bromo-2-chloro-6-methoxypyridine.

4-Bromo-2-chloro-6-methoxypyridine (CAS 1196152-02-9) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol. Its IUPAC name reflects the substituents’ positions: bromine at carbon 4, chlorine at carbon 2, and a methoxy group at carbon 6. The compound belongs to the class of heterocyclic aromatic halides, characterized by a six-membered pyridine ring containing nitrogen and three halogenated or oxygen-containing substituents.

Table 1: Substituent Positions and Functional Groups

PositionSubstituentFunctional Group
2ChlorineElectronegative halogen
4BromineHeavy halogen
6MethoxyElectron-donating group

This arrangement creates a meta-substituted pyridine system, where the methoxy group at position 6 exerts electronic effects on the ring’s reactivity.

Historical Context of Halogenated Pyridine Development

The synthesis of halogenated pyridines dates back to early 20th-century methods, including direct electrophilic substitution and metalation-trapping sequences. For 4-bromo-2-chloro-6-methoxypyridine, modern approaches leverage phosphine-mediated halogenation and Zincke imine intermediates, enabling regioselective functionalization. These methods address historical limitations in accessing 4-position halogenation, which traditionally required harsh conditions or preinstalled directing groups.

Significance in Chemical Research

4-Bromo-2-chloro-6-methoxypyridine serves as a key intermediate in pharmaceutical and agrochemical synthesis. Its bromine and chlorine substituents enable further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methoxy group modulates electronic properties for biological activity. Halogenated pyridines are integral to developing kinase inhibitors, antihistamines, and anticancer agents.

Position in Heterocyclic Chemistry Taxonomy

The compound is classified within azaheterocycles (nitrogen-containing ring systems) and further subgrouped into polyhalogenated pyridines. Its structure aligns with pyridine derivatives used in:

  • Coordination chemistry: Ligands for transition metals.
  • Material science: Conductive polymers and dyes.
  • Medicinal chemistry: Prodrug design and bioisostere replacement.

XLogP3

2.8

Wikipedia

4-Bromo-2-chloro-6-methoxypyridine

Dates

Modify: 2023-08-16

Explore Compound Types